1,1,1,2-Tetrachloroethane (CAS 630-20-6) is an asymmetric, highly chlorinated aliphatic hydrocarbon utilized primarily as a specialized precursor in fluorocarbon synthesis and as a solvent[1]. As a liquid at room temperature with a boiling point of 130.5 °C, it offers distinct thermal and reactive properties compared to its symmetric isomer [2]. Its procurement value is largely driven by its structural asymmetry, which dictates its specific reactivity profile during catalytic hydrofluorination and dehydrochlorination processes, making it an essential building block for targeted next-generation refrigerants and fluorinated intermediates.
Generic substitution of 1,1,1,2-tetrachloroethane with its more common symmetric isomer, 1,1,2,2-tetrachloroethane, fundamentally disrupts downstream synthetic pathways [1]. Because the chlorine atoms are distributed asymmetrically (three on one carbon, one on the other), catalytic fluorination yields specific asymmetric fluorocarbons (such as 1,1,1,2-tetrafluoroethane, HFC-134a) without requiring complex post-reaction isomerization [2]. Substituting with the symmetric 1,1,2,2-tetrachloroethane results in symmetric fluorinated products (e.g., HFC-134) and alters the dehydrochlorination degradation profile, leading to entirely different intermediate streams and rendering the substitute useless for targeted asymmetric fluorocarbon manufacturing.
1,1,1,2-Tetrachloroethane exhibits a boiling point of 130.5 °C, which is significantly lower than the 146.5 °C boiling point of its symmetric counterpart, 1,1,2,2-tetrachloroethane [1]. This 16.0 °C differential is critical for industrial separation and purification workflows. When recovering solvents or isolating specific chlorinated fractions, this distinct volatility allows for precise distillation cuts, ensuring that the asymmetric isomer can be isolated or stripped without thermal degradation or co-distillation of the symmetric isomer [2].
| Evidence Dimension | Boiling point |
| Target Compound Data | 130.5 °C |
| Comparator Or Baseline | 146.5 °C (1,1,2,2-Tetrachloroethane) |
| Quantified Difference | 16.0 °C lower boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Enables efficient thermal separation and purification in mixed chlorinated hydrocarbon streams without cross-contamination.
The asymmetric structure of 1,1,1,2-tetrachloroethane makes it a direct precursor for 1,1,1,2-tetrafluoroethane (HFC-134a) via catalytic fluorination with anhydrous hydrogen fluoride over chromia or aluminum fluoride catalysts [1]. In contrast, using 1,1,2,2-tetrachloroethane under identical hydrofluorination conditions yields symmetrical isomers such as 1,1,2,2-tetrafluoroethane (HFC-134) or intermediate 1,2-dichloro-1,1-difluoroethane (HCFC-132b) [2]. The use of the 1,1,1,2-isomer bypasses the need for complex downstream isomerization steps, directly providing the required asymmetric framework for the target refrigerant.
| Evidence Dimension | Primary fluorination product structure |
| Target Compound Data | Yields asymmetric 1,1,1,2-tetrafluoroethane (HFC-134a) |
| Comparator Or Baseline | Yields symmetric 1,1,2,2-tetrafluoroethane (HFC-134) or HCFC-132b (1,1,2,2-Tetrachloroethane) |
| Quantified Difference | 100% shift in product symmetry (asymmetric vs. symmetric) |
| Conditions | Vapor-phase catalytic fluorination with HF over Cr2O3 or AlF3 catalysts |
Procuring the correct isomer is mandatory for synthesizing HFC-134a, as the symmetric isomer cannot produce the required asymmetric refrigerant directly.
1,1,1,2-Tetrachloroethane undergoes dehydrochlorination to yield specific intermediates, prominently including 1,1-dichloroethene, depending on the catalytic or abiotic conditions [1]. In contrast, the symmetric 1,1,2,2-tetrachloroethane primarily dehydrochlorinates to yield trichloroethylene and HCl without forming 1,1-dichloroethene[2]. This divergence in elimination pathways means that 1,1,1,2-tetrachloroethane provides a distinct intermediate profile for downstream synthesis, making it non-interchangeable when specific asymmetric chlorinated alkenes are required.
| Evidence Dimension | Dehydrochlorination product profile |
| Target Compound Data | Yields 1,1-dichloroethene |
| Comparator Or Baseline | Yields primarily trichloroethylene (1,1,2,2-Tetrachloroethane) |
| Quantified Difference | Distinct product distribution (1,1-dichloroethene vs trichloroethylene) |
| Conditions | Abiotic or transition-metal catalyzed dehydrochlorination |
Determines the viability of the compound as a precursor for specific downstream chlorinated building blocks.
Driven by its specific asymmetric chlorine distribution, 1,1,1,2-tetrachloroethane is the required starting material for the synthesis of 1,1,1,2-tetrafluoroethane (HFC-134a) via gas-phase catalytic fluorination [1]. It is specifically chosen over symmetric isomers to ensure the final refrigerant molecule retains the required asymmetry without additional isomerization steps.
In multi-step fluorination workflows, 1,1,1,2-tetrachloroethane is utilized to produce 2-chloro-1,1,1-trifluoroethane (HCFC-133a), a critical intermediate[2]. Its specific reactivity profile over chromia or aluminum fluoride catalysts allows for targeted conversion to this hydrochlorofluorocarbon, which is structurally impossible to achieve using symmetric chlorinated feedstocks.
Due to its distinct boiling point of 130.5 °C, which is 16.0 °C lower than the more common 1,1,2,2-tetrachloroethane, this compound is employed in specialized solvent applications and as a calibration standard in complex distillation separations [3]. It allows chemical engineers to benchmark separation efficiency in mixed chlorinated hydrocarbon recovery processes.
Corrosive;Acute Toxic;Irritant;Health Hazard